molecular formula C15H10Cl2N2S2 B2851286 5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole CAS No. 338398-47-3

5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole

Cat. No.: B2851286
CAS No.: 338398-47-3
M. Wt: 353.28
InChI Key: WMWBOZBFUCUNBG-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a 2,4-dichlorobenzyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with phenyl isothiocyanate under basic conditions to yield the desired thiadiazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield the corresponding thiol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole is used as a building block for the synthesis of more complex molecules.

Biology

This compound has shown promise in biological research due to its potential antimicrobial and antifungal properties. Studies have indicated that it can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics and antifungal agents .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific molecular pathways .

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties. For example, it can be incorporated into polymers to improve their thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in cell growth and proliferation. For instance, it may inhibit the activity of topoisomerases, which are essential for DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole stands out due to its unique combination of a phenyl group and a 2,4-dichlorobenzyl group attached to the thiadiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)methylsulfanyl]-4-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2S2/c16-12-7-6-11(13(17)8-12)9-20-15-14(18-19-21-15)10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWBOZBFUCUNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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